2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 497076-92-3
VCID: VC7414441
InChI: InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10)
SMILES: CC(C(=O)O)N1C(=O)CSC1=O
Molecular Formula: C6H7NO4S
Molecular Weight: 189.19

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid

CAS No.: 497076-92-3

Cat. No.: VC7414441

Molecular Formula: C6H7NO4S

Molecular Weight: 189.19

* For research use only. Not for human or veterinary use.

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid - 497076-92-3

Specification

CAS No. 497076-92-3
Molecular Formula C6H7NO4S
Molecular Weight 189.19
IUPAC Name 2-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
Standard InChI InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10)
Standard InChI Key KQBJNKYGGJWSCE-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1C(=O)CSC1=O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid belongs to the thiazolidinedione class, featuring a five-membered thiazolidine ring with two ketone groups at positions 2 and 4. The propanoic acid side chain at position 3 introduces carboxylic acid functionality, enhancing its potential for hydrogen bonding and ionic interactions. Key identifiers include:

PropertyValueSource
CAS Number497076-92-3
Molecular FormulaC6H7NO4S\text{C}_6\text{H}_7\text{NO}_4\text{S}
Molecular Weight189.19 g/mol
IUPAC Name2-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
SMILESCC(C(=O)O)N1C(=O)CSC1=O

The compound’s three-dimensional conformation, as modeled in PubChem, reveals a planar thiazolidine ring with the propanoic acid side chain adopting a gauche configuration relative to the ring . This spatial arrangement may influence its binding affinity to biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid involves multi-step organic reactions, typically starting with the condensation of thiourea derivatives with α-keto acids. A representative pathway includes:

  • Formation of the Thiazolidine Ring: Reacting thiourea with ethyl 2-bromopropanoate under basic conditions yields the thiazolidine intermediate.

  • Oxidation and Functionalization: Subsequent oxidation with potassium permanganate introduces the dioxo groups, followed by hydrolysis of the ester to the carboxylic acid .

Critical parameters such as temperature (maintained at 60–80°C), pH (controlled via buffered solutions), and catalyst selection (e.g., p-toluenesulfonic acid) optimize yield and purity.

Analytical Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show distinct peaks for the thiazolidine ring protons (δ 3.1–3.5 ppm) and the carboxylic acid proton (δ 12.1 ppm).

  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 189.19 .

  • X-ray Crystallography: Limited data exist, but analogous structures exhibit monoclinic crystal systems with intermolecular hydrogen bonding .

Applications in Pharmaceutical Development

Drug Design and Optimization

The compound serves as a versatile intermediate in synthesizing:

  • Antidiabetic Agents: Structural modifications to enhance PPAR-γ affinity could yield novel TZDs with fewer side effects than existing drugs .

  • Anti-inflammatory Derivatives: Functionalization at the propanoic acid site may improve COX-2 selectivity, reducing gastrointestinal toxicity .

Industrial Synthesis Challenges

Scalable production faces hurdles such as:

  • Low Yield in Oxidation Steps: Catalyst optimization (e.g., transitioning from KMnO4_4 to TEMPO/NaClO) may improve efficiency.

  • Purification Complexity: Chromatographic techniques (e.g., HPLC with C18 columns) are essential for isolating high-purity batches.

Future Research Directions

Target Identification and Validation

  • Omics Approaches: Proteomic screening could identify novel binding partners, such as kinases or GPCRs.

  • In Vivo Toxicology: Rodent studies assessing hepatotoxicity and pharmacokinetics are critical for clinical translation .

Structural Optimization Strategies

  • Bioisosteric Replacement: Substituting the sulfur atom with selenium may enhance antioxidant capacity .

  • Prodrug Development: Esterifying the carboxylic acid group could improve oral bioavailability.

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